molecular formula C17H10N4O7 B12565308 3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid CAS No. 286373-74-8

3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid

Cat. No.: B12565308
CAS No.: 286373-74-8
M. Wt: 382.3 g/mol
InChI Key: GWZNPSXRPFKQAJ-UHFFFAOYSA-N
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Description

3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This compound is known for its vibrant color and is used in various applications, including as an indicator in complexometric titrations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of phenylamine to form 2,4-dinitrophenylamine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with naphthalene-2-carboxylic acid under alkaline conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is often purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized products may include nitro derivatives or quinones.

    Reduction: Reduction typically yields aromatic amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an indicator in complexometric titrations, particularly for calcium and magnesium ions.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid primarily involves its ability to form complexes with metal ions. The azo group can coordinate with metal ions, forming stable complexes that can be used in various applications. The compound’s vibrant color also makes it useful as an indicator in titrations, where it changes color upon binding with specific ions.

Comparison with Similar Compounds

Similar Compounds

    Calconcarboxylic acid: Another azo dye used as an indicator in titrations.

    Eriochrome Black T: A similar compound used in complexometric titrations.

    Xylenol Orange: Another indicator dye with similar applications.

Uniqueness

3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This stability makes it particularly useful in applications requiring precise and reliable measurements, such as in analytical chemistry.

Properties

CAS No.

286373-74-8

Molecular Formula

C17H10N4O7

Molecular Weight

382.3 g/mol

IUPAC Name

3-[(2,4-dinitrophenyl)diazenyl]oxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C17H10N4O7/c22-17(23)13-7-10-3-1-2-4-11(10)8-16(13)28-19-18-14-6-5-12(20(24)25)9-15(14)21(26)27/h1-9H,(H,22,23)

InChI Key

GWZNPSXRPFKQAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)ON=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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